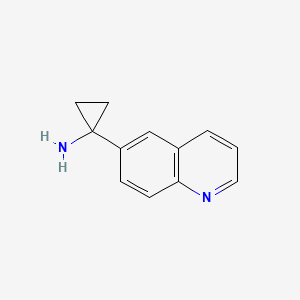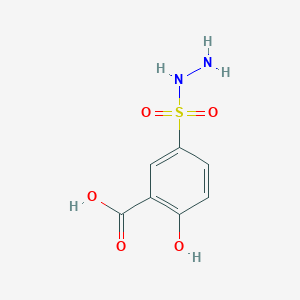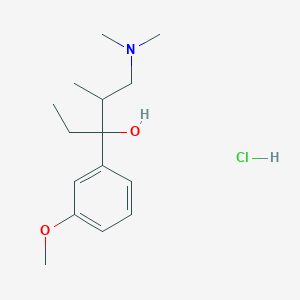
1-(Quinolin-6-yl)cyclopropan-1-amine
Descripción general
Descripción
1-(6-Quinolinyl)Cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a quinoline moiety. Quinoline is a nitrogen-containing heterocycle known for its wide range of applications in medicinal and industrial chemistry. The unique structure of 1-(6-quinolinyl)cyclopropanamine makes it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-quinolinyl)cyclopropanamine typically involves the cyclopropanation of quinoline derivatives. One common method includes the reaction of quinoline with cyclopropylamine under specific conditions. The reaction may require catalysts such as palladium or copper to facilitate the cyclopropanation process. Solvents like toluene or acetonitrile are often used, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods: Industrial production of 1-(6-quinolinyl)cyclopropanamine may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more environmentally friendly by reducing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Quinolinyl)Cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group in the cyclopropane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted cyclopropanamine derivatives.
Aplicaciones Científicas De Investigación
1-(6-Quinolinyl)Cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(6-quinolinyl)cyclopropanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its biological effects .
Comparación Con Compuestos Similares
Quinoline: A nitrogen-containing heterocycle with various medicinal applications.
Cyclopropanamine: A simple cyclopropane derivative with an amine group.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Uniqueness: 1-(6-Quinolinyl)Cyclopropanamine is unique due to the combination of the quinoline and cyclopropane moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
1313726-10-1 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
1-quinolin-6-ylcyclopropan-1-amine |
InChI |
InChI=1S/C12H12N2/c13-12(5-6-12)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6,13H2 |
Clave InChI |
ZFOTUWRNOLDZFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC3=C(C=C2)N=CC=C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Chloromethoxy)methyl]thiophene](/img/structure/B8765194.png)




![1H-Benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B8765231.png)








